molecular formula C24H22N2O4 B10999142 Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone

Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone

Cat. No.: B10999142
M. Wt: 402.4 g/mol
InChI Key: NOGCLDTXQYNZLY-UHFFFAOYSA-N
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Description

2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is a complex organic compound that features a benzofuran core, a phenylpiperazine moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE typically involves multi-step organic reactions. One common approach is the Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenones under acidic conditions . This method is favored for its simplicity and high stereochemical control.

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furfurals as starting materials. These furfurals can be converted into the desired compound through a series of catalytic processes that adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpiperazine derivatives and benzofuran-based molecules. Examples are:

Uniqueness

What sets 2-FURYL{5-HYDROXY-4-[(4-PHENYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE apart is its unique combination of a benzofuran core, a phenylpiperazine moiety, and a furan ring.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C24H22N2O4/c27-20-8-9-21-23(19(16-30-21)24(28)22-7-4-14-29-22)18(20)15-25-10-12-26(13-11-25)17-5-2-1-3-6-17/h1-9,14,16,27H,10-13,15H2

InChI Key

NOGCLDTXQYNZLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C5=CC=CC=C5

Origin of Product

United States

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